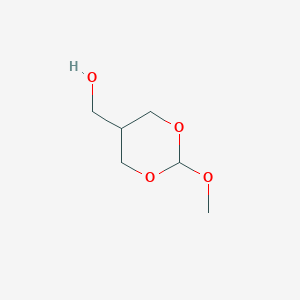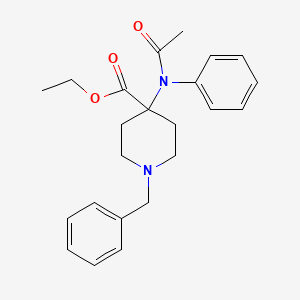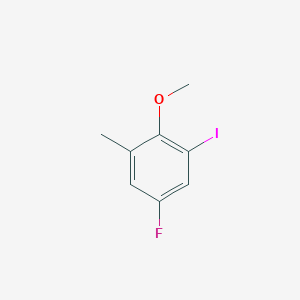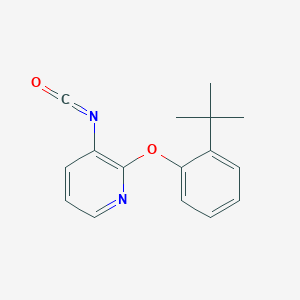
1-Amino-3-(tert-butoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(tert-butoxy)propan-2-ol is an organic compound with the molecular formula C7H17NO2. It is a versatile molecule used in various scientific and industrial applications. The compound is characterized by the presence of an amino group, a tert-butoxy group, and a hydroxyl group, making it a valuable intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-3-(tert-butoxy)propan-2-ol can be synthesized through several methods. . The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(tert-butoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic or basic conditions, along with suitable nucleophiles, facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include carbonyl compounds, secondary and tertiary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
1-Amino-3-(tert-butoxy)propan-2-ol finds applications in multiple fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(tert-butoxy)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
2-Amino-3-tert-butoxy-propan-1-ol: Similar structure but different positioning of functional groups.
1-Butoxy-2-propanol: Lacks the amino group, resulting in different chemical properties and applications.
1-tert-Butoxypropan-2-ol: Similar but without the amino group, affecting its reactivity and use.
Uniqueness: 1-Amino-3-(tert-butoxy)propan-2-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H17NO2 |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-amino-3-[(2-methylpropan-2-yl)oxy]propan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(9)4-8/h6,9H,4-5,8H2,1-3H3 |
Clave InChI |
ZKHHFKLWZNETDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(CN)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)


![[1-(4-Fluorobenzyl)cyclobutyl]methyl (1S)-1-[oxo(1H-pyrazol-5-ylamino)acetyl]pentylcarbamate](/img/structure/B8501635.png)










